molecular formula C13H13NOS B6367657 5-(4-Ethylthiophenyl)-3-hydroxypyridine CAS No. 1261895-61-7

5-(4-Ethylthiophenyl)-3-hydroxypyridine

Cat. No.: B6367657
CAS No.: 1261895-61-7
M. Wt: 231.32 g/mol
InChI Key: PUEQNESBDBBTIM-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-ethylthiophenyl group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

  • Step 1: Synthesis of 4-Ethylthiophenylboronic Acid

      Reagents: 4-Ethylthiophenyl bromide, magnesium, and boron trioxide.

      Conditions: The reaction is carried out in anhydrous ether under reflux conditions.

  • Step 2: Suzuki-Miyaura Coupling

      Reagents: 4-Ethylthiophenylboronic acid, 3-bromopyridine, and a palladium catalyst (e.g., Pd(PPh3)4).

      Conditions: The reaction is performed in a mixture of water and ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of 5-(4-Ethylthiophenyl)-3-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Ethylthiophenyl)-3-hydroxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethylthiophenyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylthiophenyl)-3-hydroxypyridine
  • 5-(4-Propylthiophenyl)-3-hydroxypyridine
  • 5-(4-Butylthiophenyl)-3-hydroxypyridine

Uniqueness

5-(4-Ethylthiophenyl)-3-hydroxypyridine is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-13-5-3-10(4-6-13)11-7-12(15)9-14-8-11/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQNESBDBBTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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